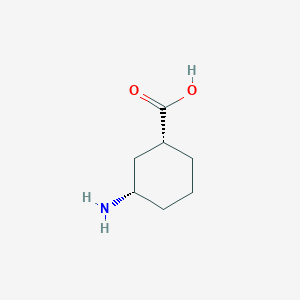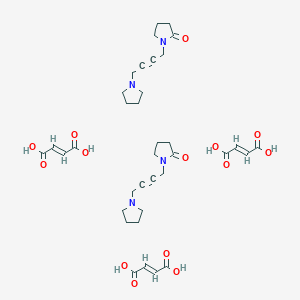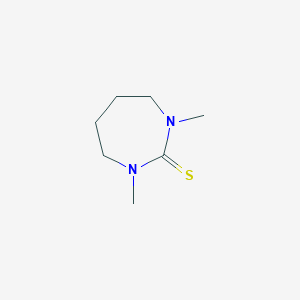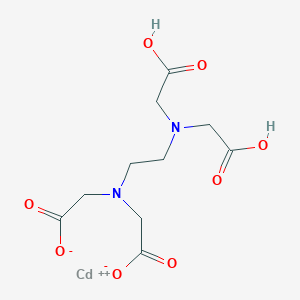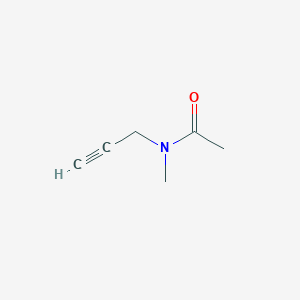![molecular formula C6H8N4O B097958 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-98-6](/img/structure/B97958.png)
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THPP is a bicyclic structure that contains a pyrazine and pyridazine ring fused together.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress-induced damage. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is its potential therapeutic applications in various disease states. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one research include investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and determining its safety and efficacy in human trials. Additionally, further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one and to develop more efficient synthesis methods.
Métodos De Síntesis
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one can be synthesized using various methods, including the condensation of 2-aminopyridine with 2-cyanopyrazine in the presence of a suitable catalyst. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate to form 2-ethyl-3-(pyridin-2-yl) quinoxaline, which is then cyclized with hydrazine hydrate to produce 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has shown potential in various scientific research applications, including its use as an antipsychotic, anticonvulsant, and anti-inflammatory agent. Studies have also shown that 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one exhibits potent antioxidant activity and can protect against oxidative stress-induced damage. Additionally, 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
17257-98-6 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one |
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2,3,4,7-tetrahydro-1H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H8N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h3,7-8H,1-2H2,(H,10,11) |
Clave InChI |
CLOSZVHPHZLFTH-UHFFFAOYSA-N |
SMILES isomérico |
C1CN=C2C(=CNNC2=O)N1 |
SMILES |
C1CNC2=C(N1)C=NNC2=O |
SMILES canónico |
C1CN=C2C(=CNNC2=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)




